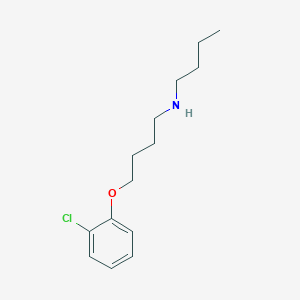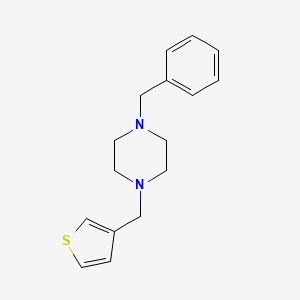![molecular formula C20H20FN3O2 B5016128 3-[4-(4-fluorophenyl)-1-piperazinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5016128.png)
3-[4-(4-fluorophenyl)-1-piperazinyl]-1-phenyl-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(4-fluorophenyl)-1-piperazinyl]-1-phenyl-2,5-pyrrolidinedione is a chemical compound that is commonly known as flupirtine. Flupirtine is a non-opioid analgesic that has been used to treat pain and inflammation for over three decades. It is a unique compound that has a distinct mechanism of action compared to other analgesics.
作用机制
Flupirtine's mechanism of action is unique compared to other analgesics. It acts as a selective neuronal potassium channel opener, which leads to hyperpolarization of neurons and a decrease in excitability. This results in a reduction in pain without the sedative effects seen with other analgesics.
Biochemical and Physiological Effects:
Flupirtine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function in animal models of neurodegenerative diseases. Flupirtine has also been shown to have a neuroprotective effect in animal models of traumatic brain injury.
实验室实验的优点和局限性
One advantage of using flupirtine in lab experiments is its unique mechanism of action. It can be used to study the role of potassium channels in pain and inflammation. However, one limitation of using flupirtine is its potential toxicity. It has been shown to have hepatotoxic effects in some patients, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research on flupirtine. One area of interest is its potential use in the treatment of neurodegenerative diseases. Flupirtine has been shown to have neuroprotective effects in animal models of traumatic brain injury and could potentially be used to treat other neurodegenerative diseases. Additionally, further research could be done to better understand the potential hepatotoxic effects of flupirtine and how to mitigate these effects.
合成方法
The synthesis of flupirtine involves a multi-step process that includes the reaction of 4-fluoroaniline with 1,2-dibromoethane to produce 4-(4-fluorophenyl)-1,2-dibromoethane. This intermediate is then reacted with piperazine to produce 3-[4-(4-fluorophenyl)-1-piperazinyl]-1,2-dibromoethane. Finally, the dibromo compound is treated with sodium ethoxide to produce flupirtine.
科学研究应用
Flupirtine has been extensively researched for its potential therapeutic uses. It has been studied as a potential treatment for a variety of conditions, including chronic pain, neuropathic pain, migraine headaches, and neurodegenerative diseases such as Alzheimer's and Parkinson's. Flupirtine has also been shown to have potential anti-inflammatory and anti-oxidant properties.
属性
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c21-15-6-8-16(9-7-15)22-10-12-23(13-11-22)18-14-19(25)24(20(18)26)17-4-2-1-3-5-17/h1-9,18H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKRQHPHJUJQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801327025 |
Source


|
| Record name | 3-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
49.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802731 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
299408-71-2 |
Source


|
| Record name | 3-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-naphthyloxy)acetyl]-4-(3-pyridinylmethyl)piperazine oxalate](/img/structure/B5016052.png)

![ethyl 1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5016075.png)
![3-[4-(diethylamino)benzylidene]-5-(4-methylphenyl)-2(3H)-furanone](/img/structure/B5016079.png)
![N-(2,5-dimethylphenyl)-2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5016080.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5016114.png)
![ethyl {5-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5016120.png)
![3-[(4-methyl-1-piperidinyl)methyl]-1,3-benzoxazole-2(3H)-thione](/img/structure/B5016135.png)

![4-(2,5-dimethylphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5016146.png)

![methyl {3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}acetate](/img/structure/B5016156.png)
